Cas no 3321-10-6 (Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-)
![Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl- structure](https://it.kuujia.com/scimg/cas/3321-10-6x500.png)
3321-10-6 structure
Nome del prodotto:Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-
Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-
- (6E,6'E)-6,6'-{(phenylmethanediyl)bis[(2,5-dimethylbenzene-4,1-diyl)(1E)hydrazin-2-yl-1-ylidene]}bis(4-methylcyclohexa-2,4-dien-1-one)
- 2,2'-(Benzylidenebis((2,5-dimethyl-4,1-phenylene)azo))bis(p-cresol)
- Phenol, 2,2'-((phenylmethylene)bis((2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl))bis(4-methyl-
- Phenol, 2,2'-((phenylmethylene)bis((2,5-dimethyl-4,1-phenylene)azo))bis(4-methyl-
- SCHEMBL9064394
- NS00049539
- 3321-10-6
- EINECS 222-028-4
- Phenol, 2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-
-
- Inchi: InChI=1S/C37H36N4O2/c1-22-12-14-35(42)33(16-22)40-38-31-20-24(3)29(18-26(31)5)37(28-10-8-7-9-11-28)30-19-27(6)32(21-25(30)4)39-41-34-17-23(2)13-15-36(34)43/h7-21,37-39H,1-6H3/b40-33+,41-34+
- Chiave InChI: XGFSHEPQIUVGSP-HXSLGWOOSA-N
- Sorrisi: CC1C=CC(=O)/C(=N/NC2=CC(C)=C(C(C3C=C(C)C(N/N=C4\C=C(C)C=CC\4=O)=CC=3C)C3C=CC=CC=3)C=C2C)/C=1
Proprietà calcolate
- Massa esatta: 568.28408
- Massa monoisotopica: 568.28382640g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 43
- Conta legami ruotabili: 7
- Complessità: 856
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 10.3
- Superficie polare topologica: 89.9Ų
Proprietà sperimentali
- PSA: 89.9
Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl- Letteratura correlata
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
3321-10-6 (Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-) Prodotti correlati
- 2680752-08-1(benzyl N-cyclopropyl-N-(2-hydroxyphenyl)methylcarbamate)
- 2229234-42-6(3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanenitrile)
- 1040124-47-7(Caged Retinoic Acid)
- 1805912-46-2(2-(3-Chloropropanoyl)-4-methylbenzoic acid)
- 1058422-45-9(2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(thiophen-2-yl)methylacetamide)
- 919861-88-4(4-(propan-2-ylsulfanyl)-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide)
- 933216-88-7((4-Ethoxyphenyl)(piperidin-4-yl)methanone)
- 2770557-87-2(Tert-butyl 6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate)
- 1806383-14-1(1-Bromo-1-(4-(difluoromethyl)-2-mercaptophenyl)propan-2-one)
- 1805560-81-9(Ethyl 3-chloro-2-cyano-4-ethylphenylacetate)
Fornitori consigliati
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
